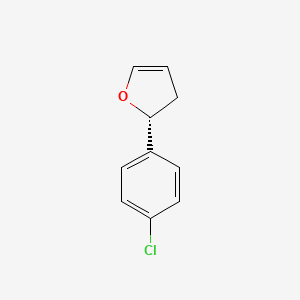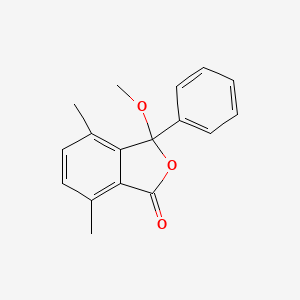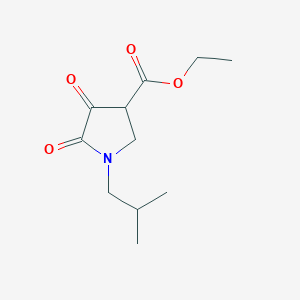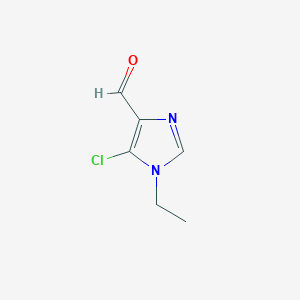
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-ethylimidazole with a suitable aldehyde precursor under acidic or basic conditions to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Chloro-1-ethyl-1H-imidazole-4-carboxylic acid
Reduction: 5-Chloro-1-ethyl-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring, which can impart distinct chemical and biological properties. The presence of the chloro group can enhance its reactivity in substitution reactions, while the ethyl group can influence its solubility and overall molecular interactions .
Properties
CAS No. |
62260-62-2 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-chloro-1-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-8-5(3-10)6(9)7/h3-4H,2H2,1H3 |
InChI Key |
VQLGAYODOSSLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


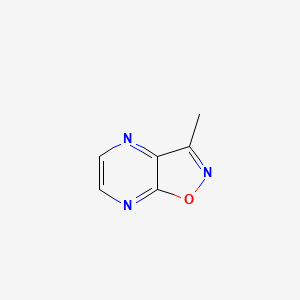


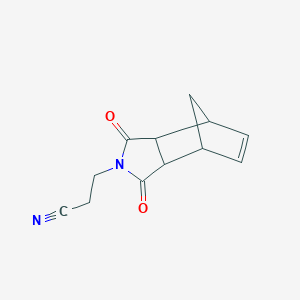
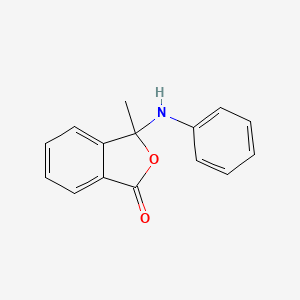
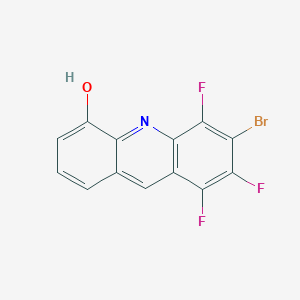
![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
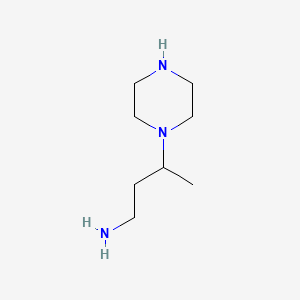
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
